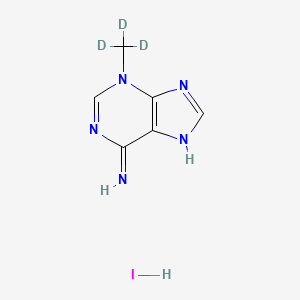
3-Methyladenine-d3 (hydroiodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyladenine-d3 (hydroiodide) is a deuterated form of 3-Methyladenine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyladenine-d3 (hydroiodide) typically involves the deuteration of 3-Methyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Methyladenine-d3 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified and crystallized to obtain the hydroiodide salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyladenine-d3 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Aplicaciones Científicas De Investigación
3-Methyladenine-d3 (hydroiodide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of 3-Methyladenine-d3 (hydroiodide) involves its role as a stable isotope-labeled compound. The deuterium atoms allow for precise tracking and quantification in various studies. The compound can interact with specific molecular targets and pathways, providing valuable information on biochemical processes and drug interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyladenine: The non-deuterated form of the compound.
3-Methyladenine-d3: The deuterated form without the hydroiodide salt.
Other Isotope-Labeled Compounds: Compounds labeled with stable isotopes such as carbon-13 or nitrogen-15.
Uniqueness
3-Methyladenine-d3 (hydroiodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C6H8IN5 |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
3-(trideuteriomethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C6H7N5.HI/c1-11-3-10-5(7)4-6(11)9-2-8-4;/h2-3,7H,1H3,(H,8,9);1H/i1D3; |
Clave InChI |
XOVTVYMRASGZCP-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
SMILES canónico |
CN1C=NC(=N)C2=C1N=CN2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
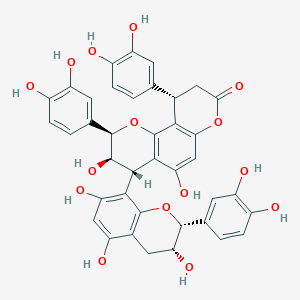
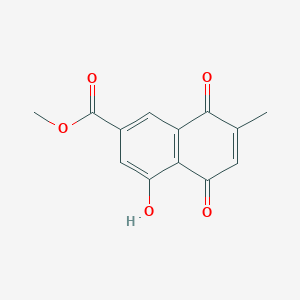

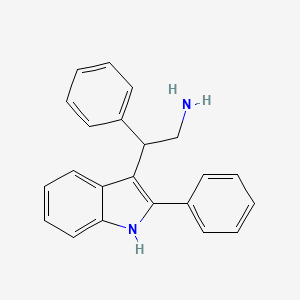
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
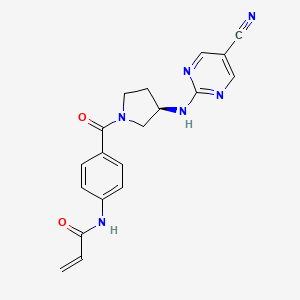

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
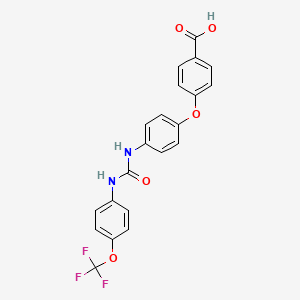
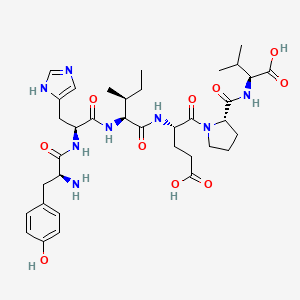

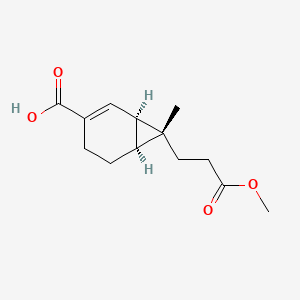
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
